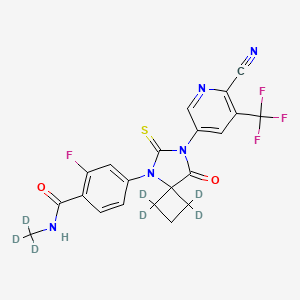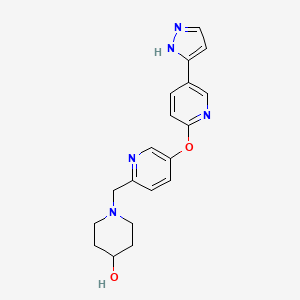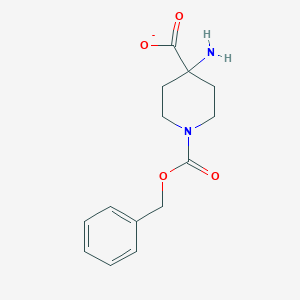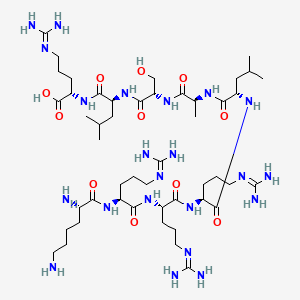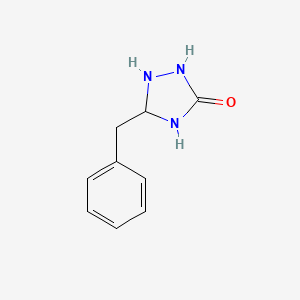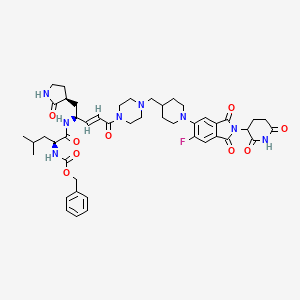
PROTAC KRAS G12D degrader 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC KRAS G12D degrader 2 is a proteolysis-targeting chimera (PROTAC) molecule designed to target and degrade the KRAS G12D mutant protein. This compound is part of a novel class of therapeutic agents that leverage the ubiquitin-proteasome system to selectively degrade disease-causing proteins. The KRAS G12D mutation is prevalent in various cancers, including pancreatic, colorectal, and lung cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
The synthesis of PROTAC KRAS G12D degrader 2 involves the coupling of a GC-376-based dipeptidyl ligand with pomalidomide via a piperazine-piperidine linker . The synthetic route typically includes the following steps:
Synthesis of the GC-376-based dipeptidyl ligand: This involves the formation of a dipeptide structure that can bind to the target protein.
Synthesis of pomalidomide: This is a known immunomodulatory drug that serves as the E3 ligase ligand in the PROTAC molecule.
Coupling reaction: The dipeptidyl ligand and pomalidomide are coupled using a piperazine-piperidine linker under specific reaction conditions to form the final PROTAC molecule.
Industrial production methods for this compound would involve scaling up these synthetic steps while ensuring high purity and yield. This typically requires optimization of reaction conditions, purification processes, and quality control measures.
Analyse Chemischer Reaktionen
PROTAC KRAS G12D degrader 2 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of the KRAS G12D protein, marking it for degradation by the proteasome.
Binding and degradation: The PROTAC molecule binds to both the target protein (KRAS G12D) and the E3 ligase, bringing them into close proximity and leading to the ubiquitination and subsequent degradation of the target protein.
Common reagents and conditions used in these reactions include:
E3 ligase ligands: Such as pomalidomide, which binds to the E3 ligase.
Proteasome inhibitors: Used in experimental settings to confirm the degradation pathway.
The major product formed from these reactions is the degraded KRAS G12D protein, which is broken down into smaller peptides and amino acids by the proteasome .
Wissenschaftliche Forschungsanwendungen
PROTAC KRAS G12D degrader 2 has several scientific research applications, including:
Cancer research: It is used to study the effects of degrading the KRAS G12D protein in various cancer models, providing insights into potential therapeutic strategies.
Drug development: The compound serves as a lead molecule for developing new cancer therapies targeting the KRAS G12D mutation.
Biological studies: It helps in understanding the role of the KRAS G12D protein in cellular signaling pathways and its contribution to cancer progression.
Wirkmechanismus
The mechanism of action of PROTAC KRAS G12D degrader 2 involves the following steps:
Binding: The PROTAC molecule binds to the KRAS G12D protein and the E3 ligase simultaneously.
Ubiquitination: This binding brings the E3 ligase in close proximity to the KRAS G12D protein, leading to its ubiquitination.
The molecular targets involved include the KRAS G12D protein and the E3 ligase, while the pathways affected include the MAPK and PI3K/AKT signaling pathways .
Vergleich Mit ähnlichen Verbindungen
PROTAC KRAS G12D degrader 2 can be compared with other similar compounds, such as:
KRAS G12C inhibitors: These compounds target a different mutation (G12C) in the KRAS protein and inhibit its activity rather than degrading it.
Other PROTAC molecules: Such as those targeting KRAS G12C or G12V mutations, which also leverage the ubiquitin-proteasome system for protein degradation.
The uniqueness of this compound lies in its ability to selectively degrade the KRAS G12D protein, offering a potential therapeutic advantage over inhibitors that only block protein activity .
Eigenschaften
Molekularformel |
C46H57FN8O9 |
|---|---|
Molekulargewicht |
885.0 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(E,2S)-5-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]pent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C46H57FN8O9/c1-28(2)22-36(50-46(63)64-27-30-6-4-3-5-7-30)42(59)49-32(23-31-12-15-48-41(31)58)8-11-40(57)54-20-18-52(19-21-54)26-29-13-16-53(17-14-29)38-25-34-33(24-35(38)47)44(61)55(45(34)62)37-9-10-39(56)51-43(37)60/h3-8,11,24-25,28-29,31-32,36-37H,9-10,12-23,26-27H2,1-2H3,(H,48,58)(H,49,59)(H,50,63)(H,51,56,60)/b11-8+/t31-,32+,36-,37?/m0/s1 |
InChI-Schlüssel |
OZVSHTNTPRENCA-HNPIODEQSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)/C=C/C(=O)N2CCN(CC2)CC3CCN(CC3)C4=C(C=C5C(=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)OCC7=CC=CC=C7 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C=CC(=O)N2CCN(CC2)CC3CCN(CC3)C4=C(C=C5C(=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)OCC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


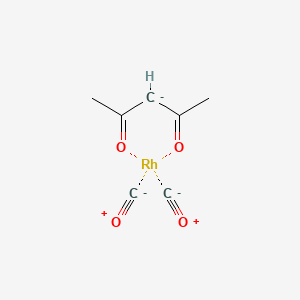
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B12366636.png)
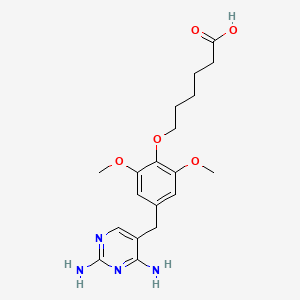
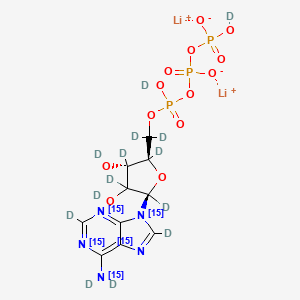

![rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B12366652.png)
![(2S,3R,4S,5S,6R)-2-[4-[(1S,2R)-1,3-dihydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12366655.png)
